2,5-Dibromo-4-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

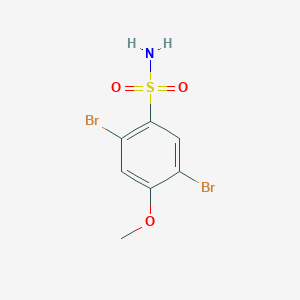

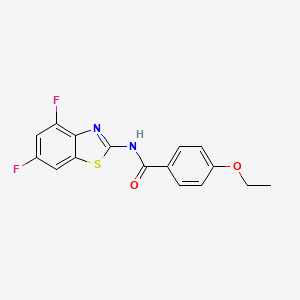

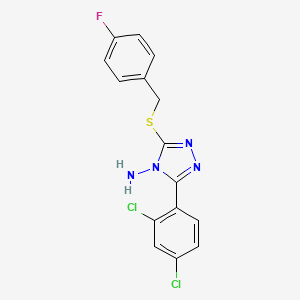

2,5-Dibromo-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Br2NO3S . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with two bromine atoms, a methoxy group, and a sulfonamide group . The InChI code for this compound is 1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromo-4-methoxybenzene-1-sulfonamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications

Antitumor Activity

2,5-Dibromo-4-methoxybenzene-1-sulfonamide, as a sulfonamide derivative, has been explored for its potential in cancer research. Sulfonamides, including compounds structurally related to 2,5-Dibromo-4-methoxybenzene-1-sulfonamide, have shown promise as antitumor agents. For instance, specific sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in phase I settings. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, indicating their potential as oncolytic small molecules (Owa et al., 2002).

Enzyme Inhibition for Alzheimer’s Disease

Research into sulfonamide derivatives has also extended into the domain of neurodegenerative diseases like Alzheimer’s. A study on the enzyme inhibitory kinetics and computational analysis of certain N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated their potential as therapeutic agents for Alzheimer’s disease. Specifically, these derivatives showed significant acetylcholinesterase inhibitory activity, which is crucial for managing Alzheimer’s disease symptoms (Abbasi et al., 2018).

Inhibition of Tumor-Associated Carbonic Anhydrase IX

Another critical area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Halogenated sulfonamides, by virtue of their structural modifications, have been effective in inhibiting this enzyme, thereby offering a pathway to design potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Antibacterial and Antimicrobial Activities

Sulfonamides also exhibit significant antibacterial and antimicrobial activities. Studies have demonstrated the effectiveness of novel sulfonamide compounds against a range of pathogenic strains of gram-positive and gram-negative bacteria. This aspect underscores the wide application of sulfonamides in treating various infectious diseases, further highlighting the relevance of derivatives like 2,5-Dibromo-4-methoxybenzene-1-sulfonamide in scientific research related to antimicrobial resistance and new antibacterial agents development (Ahmad & Farrukh, 2012).

Environmental Applications

Beyond therapeutic applications, sulfonamide derivatives have been explored for environmental applications, such as the development of sensors for heavy metal detection. Studies have focused on using sulfonamide-based compounds to fabricate sensors that exhibit high sensitivity and specificity for detecting contaminants like Co2+ ions in water, demonstrating the versatility of sulfonamide derivatives in environmental monitoring and remediation efforts (Sheikh et al., 2016).

Mechanism of Action

Mode of Action

It’s known that brominated compounds often act through their bromine chemistry, which can inactivate thiol-based amino-acids and enzymes by converting their functional –sh groups to the oxidized s-s form, forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .

properties

IUPAC Name |

2,5-dibromo-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHCCWZKHCGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2889498.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)